5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position
Scientific Research Applications
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
While specific safety and hazard information for “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is not available, general precautions should be taken while handling it. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to inhibit certain enzymes, such as cytochrome p450 (cyp) enzymes .
Mode of Action
Based on its structural similarity to other indenone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound has high gastrointestinal absorption and is predicted to be BBB permeant . It is an inhibitor of CYP1A2 and CYP2D6 . The compound has a lipophilicity (Log Po/w) of 2.5 (iLOGP), 3.29 (XLOGP3), 3.21 (WLOGP), 2.99 (MLOGP), and 3.91 (SILICOS-IT), with a consensus Log Po/w of 3.18 . These properties suggest that the compound may have good bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetic acid, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
5-bromo-2,2-dimethylindan-1-one: A structural isomer with different substitution patterns.
2,2-dimethyl-2,3-dihydro-1H-inden-1-one: The parent compound without the bromine atom.
Uniqueness
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUNIYUKQVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456668 | |
Record name | 5-Bromo-2,2-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495414-32-9 | |
Record name | 5-Bromo-2,2-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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